molecular formula C23H20N2O2 B7741337 Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate

Cat. No.: B7741337
M. Wt: 356.4 g/mol
InChI Key: FFSBSAWXSCOFEY-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate is a complex organic compound with the molecular formula C23H20N2O2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and synthetic organic chemistry . This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzylamino group and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of a catalyst such as nanostructured TiO2 under solvent-free conditions and microwave irradiation . This method is advantageous due to its efficiency and the use of green chemistry principles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry techniques, such as solvent-free reactions and recyclable catalysts, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The quinoline core may intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a nitrogen atom in the aromatic ring.

    Benzo[h]quinoline: Similar to quinoline but with an additional fused benzene ring.

    Ethyl 4-aminoquinoline-3-carboxylate: Lacks the benzyl group but has similar functional groups.

Uniqueness

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-2-27-23(26)20-15-25-21-18-11-7-6-10-17(18)12-13-19(21)22(20)24-14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSBSAWXSCOFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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